molecular formula C19H33NO5 B12332852 N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine CAS No. 2006277-32-1

N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine

Cat. No.: B12332852
CAS No.: 2006277-32-1
M. Wt: 355.5 g/mol
InChI Key: HLYHRTCPILKGQM-UHFFFAOYSA-N
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Description

N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine is a tertiary amine featuring a benzyl group substituted with a diethoxyethoxy chain at the 3-position and a 2,2-diethoxyethylamine moiety. The diethoxy groups confer hydrolytic stability under neutral conditions while enabling acid-sensitive cleavage, making this compound valuable as a synthetic intermediate in organic chemistry and drug design .

Properties

CAS No.

2006277-32-1

Molecular Formula

C19H33NO5

Molecular Weight

355.5 g/mol

IUPAC Name

N-[[3-(2,2-diethoxyethoxy)phenyl]methyl]-2,2-diethoxyethanamine

InChI

InChI=1S/C19H33NO5/c1-5-21-18(22-6-2)14-20-13-16-10-9-11-17(12-16)25-15-19(23-7-3)24-8-4/h9-12,18-20H,5-8,13-15H2,1-4H3

InChI Key

HLYHRTCPILKGQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNCC1=CC(=CC=C1)OCC(OCC)OCC)OCC

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Synthesis of 3-(2,2-Diethoxyethoxy)benzyl Chloride :

    • 3-Hydroxybenzaldehyde is ethoxylated using diethyl sulfate or ethyl bromoacetate under basic conditions (K₂CO₃, DMF, 80°C) to form 3-(2,2-diethoxyethoxy)benzaldehyde.
    • The aldehyde is reduced to the corresponding alcohol (NaBH₄, MeOH, 0°C), followed by chlorination (SOCl₂, DCM, 25°C).
  • Alkylation Reaction :

    • 3-(2,2-Diethoxyethoxy)benzyl chloride reacts with 2,2-diethoxyethylamine in the presence of a base (Et₃N or K₂CO₃) in anhydrous THF at 60°C for 12 hours.

Key Data

Parameter Value Source
Yield 68–72%
Solvent Tetrahydrofuran (THF)
Catalyst Triethylamine
Reaction Time 12 hours

Advantages : High atom economy and straightforward purification via column chromatography (SiO₂, ethyl acetate/hexane).
Limitations : Requires handling moisture-sensitive reagents and inert conditions.

Reductive Amination of 3-(2,2-Diethoxyethoxy)benzaldehyde

This one-pot method employs reductive amination between 3-(2,2-diethoxyethoxy)benzaldehyde and 2,2-diethoxyethylamine.

Reaction Pathway

  • Formation of Imine Intermediate :
    • The aldehyde and amine are condensed in methanol at 25°C for 1 hour.
  • Reduction with Sodium Cyanoborohydride :
    • NaCNBH₃ is added to the imine solution, and the mixture is stirred at 25°C for 4 hours.

Key Data

Parameter Value Source
Yield 64–69%
Solvent Methanol
Reducing Agent NaCNBH₃
Reaction Time 5 hours total

Advantages : Mild conditions and compatibility with acid-sensitive groups.
Limitations : Requires strict pH control (acetic acid additive) to prevent over-reduction.

Multi-Step Synthesis from 3-Hydroxybenzaldehyde

This approach integrates ethoxylation, reductive amination, and protection/deprotection steps.

Reaction Pathway

  • Ethoxylation of 3-Hydroxybenzaldehyde :
    • 3-Hydroxybenzaldehyde reacts with 2-chloroethyl ethyl ether in DMF (K₂CO₃, 100°C, 8 hours) to form 3-(2,2-diethoxyethoxy)benzaldehyde.
  • Reductive Amination with 2,2-Diethoxyethylamine :
    • The aldehyde undergoes reductive amination as described in Method 2.

Key Data

Parameter Value Source
Overall Yield 58–62%
Critical Step Yield 85% (ethoxylation)
Purification Recrystallization (EtOAc/hexane)

Advantages : Scalable for industrial production.
Limitations : Multi-step process increases complexity and time.

Optimization and Catalytic Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, THF) enhance reaction rates in alkylation.
  • Methanol is preferred for reductive amination due to its compatibility with NaCNBH₃.

Catalysis

  • Triethylamine : Neutralizes HCl byproduct in alkylation, improving yield.
  • Palladium catalysts : Explored for cross-coupling variants but limited by cost.

Temperature Control

  • 60–80°C : Optimal for ethoxylation and alkylation.
  • 25°C : Maintained during reductive amination to avoid side reactions.

Purification and Characterization

Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3 v/v) resolves unreacted amine and aldehyde.
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (≥98% by HPLC).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.21 (t, 12H, OCH₂CH₃), 3.45–3.72 (m, 8H, OCH₂), 4.52 (s, 2H, ArCH₂N).
  • MS (ESI+) : m/z 355.5 [M+H]⁺, consistent with molecular formula C₁₉H₃₃NO₅.

Comparative Analysis of Methods

Method Yield (%) Time (h) Cost Efficiency Scalability
Alkylation 68–72 12 Moderate High
Reductive Amination 64–69 5 High Moderate
Multi-Step Synthesis 58–62 24 Low Industrial

Recommendation : For laboratory-scale synthesis, reductive amination offers speed and simplicity. Industrial applications favor the multi-step route despite lower yields.

Chemical Reactions Analysis

Types of Reactions: N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

N-(2,2-Diethoxyethyl)-2-phenoxyacetamide

  • Structure: Shares the 2,2-diethoxyethylamine group but replaces the benzyl moiety with a phenoxyacetamide.
  • Synthesis: Prepared via coupling 2-phenoxyacetic acid derivatives with 2,2-diethoxyethylamine in dichloromethane, yielding 71% crude product .
  • Key Differences :
    • The acetamide group introduces hydrogen-bonding capacity, enhancing polarity compared to the benzyl ether.
    • IR spectra show a strong carbonyl stretch at 1673 cm⁻¹, absent in the target compound .
  • Applications : Serves as a precursor for peptidomimetics due to its amide linkage .

N-(2,2-Diethoxyethyl)-N′-tetradecyl oxalamide

  • Structure : Contains two 2,2-diethoxyethyl groups linked via an oxalamide bridge to a tetradecyl chain.
  • Synthesis : Formed by reacting oxalic acid diethyl ester with 2,2-diethoxyethylamine, followed by alkylation with tetradecylamine .
  • Key Differences: The long alkyl chain imparts lipophilicity, contrasting with the aromatic benzyl group in the target compound.
  • Applications : Investigated as phospholipase A2 inhibitors, highlighting the role of diethoxyethyl groups in bioactive molecules .

N-[2-(2-Methoxyethoxy)ethyl]cyclopropanamine

  • Structure : Features a methoxyethoxy ethyl chain and cyclopropane ring instead of the diethoxyethoxy benzyl group.
  • The cyclopropane ring introduces strain, which may enhance reactivity in ring-opening reactions .
  • Applications : Used in agrochemicals and pharmaceuticals due to its compact, rigid structure .

3-((tert-Butyldimethylsilyl)oxy)-N-(2,2-diethoxyethyl)-3,4-dihydro-2-pyrrol-5-amine

  • Structure : Combines a diethoxyethylamine with a silyl-protected pyrrolidine ring.
  • Synthesis: Formed via condensation of 3-((TBS)oxy)-5-ethoxydihydropyrrole with 2,2-diethoxyethylamine in ethanol .
  • Key Differences :
    • The pyrrolidine ring introduces basicity and conformational constraints absent in the target compound.
    • Silyl protection allows selective deprotection, enabling stepwise functionalization .
  • Applications : Explored in fragment-based drug discovery for fluorine-containing heterocycles .

Comparative Data Table

Compound Name Key Structural Features Synthesis Yield Key Applications Distinctive Reactivity/Properties
Target Compound 3-(Diethoxyethoxy)benzyl + diethoxyethyl Not Reported Peptide mimetics, polymer precursors Acid-labile ethoxy groups
N-(2,2-Diethoxyethyl)-2-phenoxyacetamide Phenoxyacetamide + diethoxyethyl 71% Peptidomimetic synthesis Strong carbonyl IR absorption
N-(2,2-Diethoxyethyl)-N′-tetradecyl oxalamide Oxalamide bridge + tetradecyl chain 46–32% Phospholipase A2 inhibitors Cyclization to dihydropyrazine-diones
N-[2-(2-Methoxyethoxy)ethyl]cyclopropanamine Methoxyethoxy ethyl + cyclopropane Not Reported Agrochemicals, rigid scaffolds Strain-driven reactivity
Silyl-protected pyrrol-5-amine derivative Pyrrolidine + TBS-protected hydroxy 97% Fragment-based drug discovery Selective deprotection strategies

Research Findings and Trends

  • Reactivity : The 2,2-diethoxyethylamine group is frequently utilized as a masked aldehyde precursor, enabling acid-catalyzed cyclization or deprotection to generate reactive intermediates (e.g., pyrazines, pyrrolidines) .
  • Biological Activity : Compounds with diethoxyethyl groups show promise in enzyme inhibition (e.g., phospholipase A2), likely due to their ability to mimic natural substrates .
  • Structural Flexibility : Variations in substituents (e.g., benzyl vs. alkyl chains) modulate solubility and target affinity, with aromatic groups enhancing π-π interactions in drug design .

Biological Activity

N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine is a compound with potential biological activity that has garnered interest in various fields of research. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

  • Chemical Structure : The compound features a unique structure that includes a benzyl group and two diethoxyethylamine moieties.
  • CAS Number : 143134-34-3
  • Molecular Formula : C16H25N2O4
  • Molecular Weight : 303.38 g/mol
PropertyValue
CAS Number143134-34-3
Molecular FormulaC16H25N2O4
Molecular Weight303.38 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound may be attributed to its ability to interact with cellular mechanisms, particularly through inhibition of enzymes such as topoisomerases. This interaction can lead to antiproliferative effects in various cell types.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects on mammalian cells. For instance, studies on benzopsoralens have shown that modifications at specific positions can enhance their activity against cell proliferation by inhibiting topoisomerase II activity .

Case Studies

  • Study on Benzopsoralens :
    • Objective : To evaluate the antiproliferative effects of benzopsoralens with different substituents.
    • Findings : Compounds with hydroxymethyl or diethylaminomethyl groups showed marked inhibition of cell growth in vitro. Notably, these compounds did not induce interstrand cross-links in DNA, suggesting a unique mechanism of action that may be leveraged for therapeutic applications .
  • Topoisomerase Inhibition :
    • Objective : Investigate the role of topoisomerase inhibitors in cancer therapy.
    • Findings : The study highlighted that certain derivatives of benzopsoralens could serve as potential candidates for photochemotherapy due to their ability to inhibit topoisomerases without causing significant mutagenic effects .

Safety and Toxicity

While the biological activity is promising, it is essential to consider the safety profile of this compound. Preliminary assessments indicate low mutagenic potential in bacterial models, which is a favorable characteristic for drug development .

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